Tasisulam sodium

Vue d'ensemble

Description

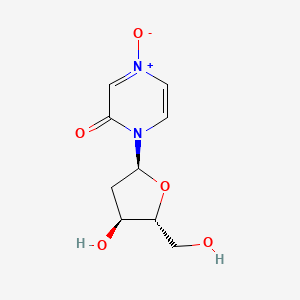

Le tasisulam sodium est un agent antitumoral de petite taille doté d'un mécanisme d'action novateur. Il est actuellement à l'étude pour son potentiel dans le traitement de divers cancers humains. Le this compound induit l'apoptose par la voie intrinsèque, conduisant à la libération du cytochrome c et à la mort cellulaire dépendante des caspases .

Applications De Recherche Scientifique

Tasisulam sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study sulfonamide chemistry and its reactivity.

Biology: Researchers use it to investigate cellular apoptosis mechanisms and the role of the intrinsic pathway.

Industry: Its unique properties make it a candidate for developing new anticancer drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Tasisulam sodium, also known as LY573636-sodium, is a small molecule antitumor agent . It primarily targets cells in the G2-M phase of the cell cycle, leading to an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression . This results in G2-M accumulation and subsequent apoptosis .

Mode of Action

This compound induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the intrinsic apoptosis pathway . This pathway is triggered by various cellular stresses, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that initiate cell death . This compound also affects angiogenesis, the process by which new blood vessels form from pre-existing ones .

Pharmacokinetics

This compound exhibits a biexponential disposition with a predicted distribution half-life of 0.3 hours to 2.8 hours and a median terminal elimination half-life of 10 days . This long half-life is likely due to its high-affinity albumin binding . The pharmacokinetic analysis indicated that Cmax negatively correlates with lean body weight (LBW) . Therefore, the dosing regimen was revised using a LBW-based algorithm targeting a specific Cmax .

Result of Action

The molecular effects of this compound include the induction of apoptosis and the inhibition of mitotic progression . At the cellular level, this compound causes an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also inhibits neovascularization and induces vascular normalization .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of growth factors and the cellular environment . For instance, this compound blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . This suggests that the efficacy of this compound may be influenced by the presence of these growth factors in the tumor microenvironment .

Analyse Biochimique

Biochemical Properties

Tasisulam sodium plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Additionally, this compound blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cancer cell death.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . This compound also increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . Additionally, it blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These molecular interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to induce apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . This compound also blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound displays dose-dependent antitumor efficacy, with a maximal reduction in tumor volume relative to control animals of 77% . High doses of this compound can lead to significant toxicity, including hematologic toxicity and myelosuppression . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It induces apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . The compound also interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly albumin-bound, which affects its distribution volume and clearance . In vivo pharmacokinetic studies in rats and dogs indicate that this compound is metabolized primarily by the liver and has low total plasma clearance with a relatively long half-life . These findings highlight the importance of understanding the compound’s transport and distribution to optimize its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . These effects demonstrate the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Méthodes De Préparation

La synthèse du tasisulam sodium implique plusieurs étapes, notamment la sulfonylation d'un dérivé de bromothiophène et la chloration ultérieure. Les méthodes de production industrielles mettent l'accent sur l'optimisation du rendement et de la pureté grâce à des conditions de réaction contrôlées et des processus de purification .

Analyse Des Réactions Chimiques

Le tasisulam sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant ainsi son activité biologique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie des sulfonamides et sa réactivité.

Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de l'apoptose cellulaire et le rôle de la voie intrinsèque.

5. Mécanisme d'action

Le this compound exerce ses effets par un mécanisme à double facette impliquant la catastrophe mitotique et l'antiangiogenèse. Il induit l'apoptose par la voie intrinsèque, conduisant à la libération du cytochrome c et à la mort cellulaire dépendante des caspases. En outre, il bloque la formation de cordons cellulaires endothéliaux induite par le facteur de croissance endothélial vasculaire, le facteur de croissance épidermique et le facteur de croissance des fibroblastes, contribuant ainsi à ses propriétés antiangiogéniques .

Comparaison Avec Des Composés Similaires

Le tasisulam sodium est unique par rapport aux autres agents anticancéreux en raison de son double mécanisme d'action. Les composés similaires comprennent :

Sunitinib : Un agent anticancéreux qui bloque l'angiogenèse induite par le facteur de croissance endothélial vasculaire au niveau de la kinase réceptrice.

Sorafenib : Un autre agent anticancéreux ayant des propriétés antiangiogéniques mais des cibles moléculaires différentes.

Bevacizumab : Un anticorps monoclonal qui inhibe le facteur de croissance endothélial vasculaire, utilisé en chimiothérapie.

La combinaison de l'induction de la catastrophe mitotique et de l'antiangiogenèse du this compound le distingue de ces composés similaires, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires.

Propriétés

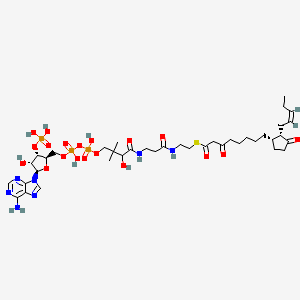

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tasisulam sodium involves the reaction of two key starting materials, 2,4-dichloro-5-fluoroaniline and 2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid, followed by several reaction steps to form the final product.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Water", "Acetic acid", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: 2,4-dichloro-5-fluoroaniline is reacted with 2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid in the presence of sodium hydroxide and methanol to form the intermediate product.", "Step 2: The intermediate product is then treated with sodium bicarbonate and water to form the free acid.", "Step 3: The free acid is then reacted with acetic acid and hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium hydroxide to form the final product, Tasisulam sodium.", "Step 5: The final product is purified by recrystallization using methanol and water, and dried to obtain the pure Tasisulam sodium product.", "Step 6: The pure Tasisulam sodium product is then analyzed for purity and quality using various analytical techniques." ] } | |

| 519055-63-1 | |

Formule moléculaire |

C11H6BrCl2NNaO3S2 |

Poids moléculaire |

438.1 g/mol |

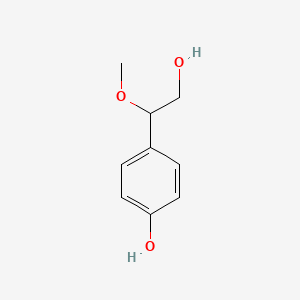

Nom IUPAC |

sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide |

InChI |

InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16); |

Clé InChI |

QSRNOFDYCBMUHQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+] |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)

![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)

![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)